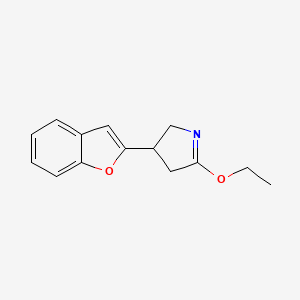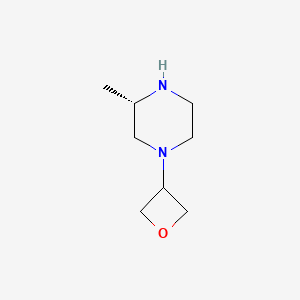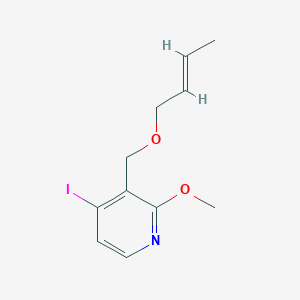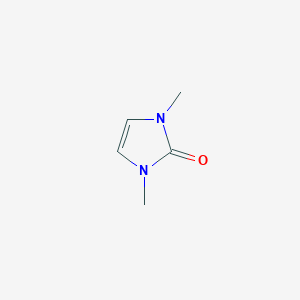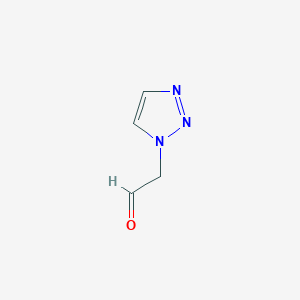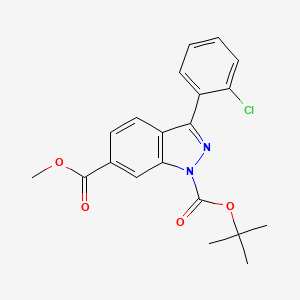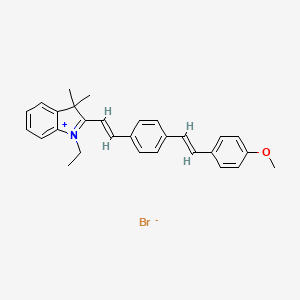![molecular formula C17H13N5O B15224792 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15224792.png)
3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is known for its significant role as an intermediate in the synthesis of various kinase inhibitors, particularly those targeting Bruton’s tyrosine kinase (BTK). It has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, especially in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves a Suzuki coupling reaction. This reaction is carried out between 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and 4-phenoxybenzeneboronic acid. The reaction conditions include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium, in a solvent mixture of dioxane and water. The reaction is conducted under an inert atmosphere, typically argon, and at elevated temperatures around 120°C .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The synthesis involves the preparation of 3-amino-4-cyano-5-(4-phenoxyphenyl)pyrazole from 4-phenoxybenzoic acid using an organic solvent. This intermediate is then converted to the final product through a series of reactions, including cyclization and amination .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: As seen in its synthesis, it can undergo Suzuki coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organic Solvents: Such as dioxane and water for reaction media.
Inert Atmosphere: Argon or nitrogen to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which are often used as intermediates in the synthesis of kinase inhibitors .
Applications De Recherche Scientifique
3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of BTK inhibitors, which are used in the treatment of B-cell malignancies and autoimmune diseases.
Cancer Research: The compound and its derivatives have shown significant antiproliferative activity against various cancer cell lines, including leukemia and mantle cell lymphoma
Biological Studies: It is used to study the inhibition of protein kinases, which play crucial roles in cellular signal transduction.
Mécanisme D'action
The primary mechanism of action of 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which regulates the survival, activation, and proliferation of B cells. By inhibiting BTK, the compound disrupts these signaling pathways, leading to the apoptosis of malignant B cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibrutinib: A well-known BTK inhibitor used in the treatment of B-cell cancers.
Other Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with similar structures that also target protein kinases
Uniqueness
3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features that confer high selectivity and potency as a BTK inhibitor. Its ability to form stable intermediates and undergo efficient coupling reactions makes it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C17H13N5O |
|---|---|
Poids moléculaire |
303.32 g/mol |
Nom IUPAC |
3-(4-phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10,15H,(H2,18,19,20) |
Clé InChI |
XVPPYPRZPHOKIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3C4=C(N=CN=C4N=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




